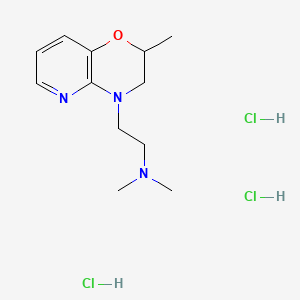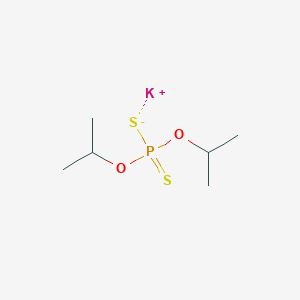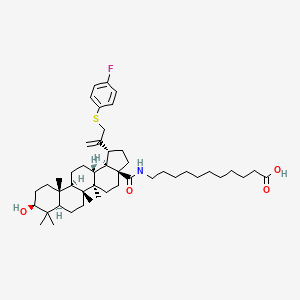
N-(3beta-Hydroxy-30-((4'-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that features a lupane skeleton with various functional groups, including a fluorophenyl thioether and an aminoundecanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps:
Formation of the Lupane Skeleton: This can be achieved through the cyclization of squalene or similar triterpenoid precursors.
Introduction of the Fluorophenyl Thioether Group: This step involves the nucleophilic substitution of a suitable lupane derivative with a fluorophenyl thiol under basic conditions.
Attachment of the Aminoundecanoic Acid Moiety: This can be done through amide bond formation using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC or Jones reagent.
Reduction: The carbonyl group in the lupane skeleton can be reduced to a hydroxyl group using reagents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl thioether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted lupane derivatives
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Anti-inflammatory: Potential anti-inflammatory properties due to the presence of the lupane skeleton.
Anticancer: Investigation into its potential anticancer activity.
Industry
Coatings: Use in the development of advanced coatings with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it could interact with specific molecular targets, modulating signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.
Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to the presence of the fluorophenyl thioether group and the aminoundecanoic acid moiety, which may confer distinct chemical and biological properties compared to other lupane-type triterpenoids.
Propiedades
Número CAS |
173106-39-3 |
|---|---|
Fórmula molecular |
C47H72FNO4S |
Peso molecular |
766.1 g/mol |
Nombre IUPAC |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-[3-(4-fluorophenyl)sulfanylprop-1-en-2-yl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C47H72FNO4S/c1-32(31-54-34-18-16-33(48)17-19-34)35-22-27-47(42(53)49-30-14-12-10-8-7-9-11-13-15-40(51)52)29-28-45(5)36(41(35)47)20-21-38-44(4)25-24-39(50)43(2,3)37(44)23-26-46(38,45)6/h16-19,35-39,41,50H,1,7-15,20-31H2,2-6H3,(H,49,53)(H,51,52)/t35-,36+,37-,38+,39-,41+,44-,45+,46+,47-/m0/s1 |
Clave InChI |
LGPNVOCPRCYNSW-QRXCWXLESA-N |
SMILES isomérico |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CSC6=CC=C(C=C6)F)C(=O)NCCCCCCCCCCC(=O)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CSC6=CC=C(C=C6)F)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


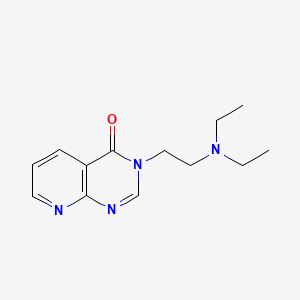




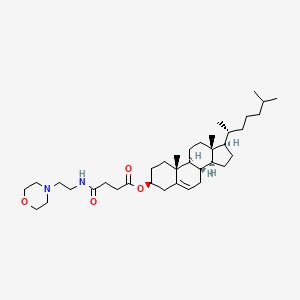

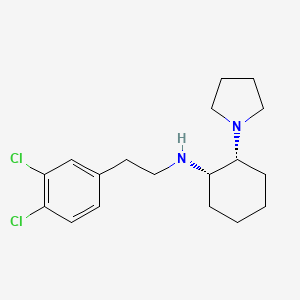
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

